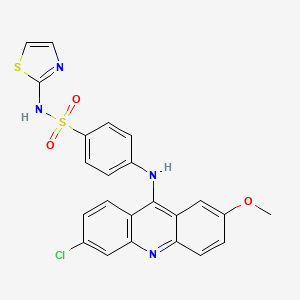

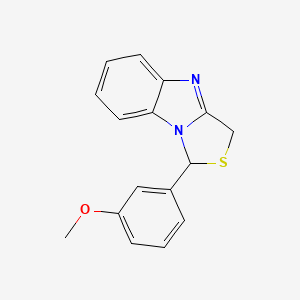

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

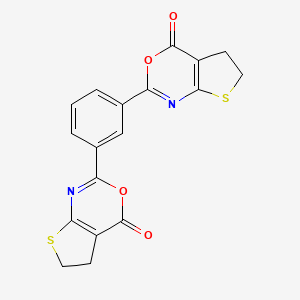

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation in aqueous ethanol medium at room temperature. The reaction is facilitated by a simple household 22 W compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to minimize environmental impact. This includes using renewable materials and safer reaction media instead of hazardous substances, thereby reducing cost, waste, and product degradation .

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve mild temperatures and pressures to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits significant biological activities, including antiviral and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. This binding occurs at an allosteric site, causing conformational changes that reduce the enzyme’s efficiency .

Comparison with Similar Compounds

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- can be compared with other similar compounds, such as:

1-imino-1H,3H-thiazolo(3,4-α)benzimidazole: This compound is synthesized through intramolecular cyclization and shares similar structural features.

Benzimidazole derivatives: These compounds exhibit a wide range of biological activities and are structurally related to 1H,3H-Thiazolo(3,4-a)benzimidazole.

The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- lies in its specific substitution pattern and the resulting biological activities, particularly its efficacy as an NNRTI .

Properties

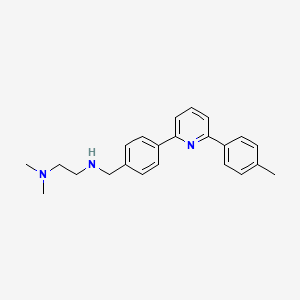

CAS No. |

136994-93-9 |

|---|---|

Molecular Formula |

C16H14N2OS |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C16H14N2OS/c1-19-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)17-15(18)10-20-16/h2-9,16H,10H2,1H3 |

InChI Key |

KZLPIHZICDIAQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2N3C(=NC4=CC=CC=C43)CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)